Cas no 1909318-82-6 (4-iodo-1,2-thiazole-3-carboxylic acid)

4-iodo-1,2-thiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-iodo-1,2-thiazole-3-carboxylic acid
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- MDL: MFCD29060326
4-iodo-1,2-thiazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | AT21161-0.25/G |
4-IODOISOTHIAZOLE-3-CARBOXYLIC ACID |
1909318-82-6 | 95% | 0.25g |
$290 | 2023-09-19 | |
Ambeed | A858128-1g |
4-Iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 1g |
$740.0 | 2024-04-22 | |
Enamine | EN300-253725-2.5g |
4-iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
A2B Chem LLC | AW43190-100mg |
4-iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 100mg |
$503.00 | 2024-04-20 | |
1PlusChem | 1P01C3H2-50mg |
4-iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 50mg |
$269.00 | 2024-06-17 | |
Enamine | EN300-253725-1g |
4-iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 1g |
$743.0 | 2023-09-14 | |
Enamine | EN300-253725-5g |
4-iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 5g |
$2152.0 | 2023-09-14 | |
1PlusChem | 1P01C3H2-250mg |
4-iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 250mg |
$516.00 | 2024-06-17 | |
1PlusChem | 1P01C3H2-500mg |
4-iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 500mg |
$778.00 | 2024-06-17 | |
Enamine | EN300-253725-10g |
4-iodo-1,2-thiazole-3-carboxylic acid |
1909318-82-6 | 95% | 10g |
$3191.0 | 2023-09-14 |
4-iodo-1,2-thiazole-3-carboxylic acid 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
4-iodo-1,2-thiazole-3-carboxylic acidに関する追加情報
Recent Advances in the Application of 4-iodo-1,2-thiazole-3-carboxylic acid (CAS: 1909318-82-6) in Chemical Biology and Pharmaceutical Research
The compound 4-iodo-1,2-thiazole-3-carboxylic acid (CAS: 1909318-82-6) has recently emerged as a significant building block in medicinal chemistry and chemical biology research. This heterocyclic scaffold has attracted considerable attention due to its versatile reactivity profile and potential applications in drug discovery. Recent studies have demonstrated its utility as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4-iodo-1,2-thiazole-3-carboxylic acid as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The iodine moiety at the 4-position allows for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the thiazole core structure. Researchers successfully developed a series of potent and selective BTK inhibitors with improved pharmacokinetic properties, demonstrating the compound's value in targeted cancer therapy development.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the incorporation of 4-iodo-1,2-thiazole-3-carboxylic acid into novel antibacterial agents targeting Gram-positive pathogens. The thiazole ring system was found to enhance membrane penetration while the carboxylic acid group facilitated interactions with bacterial target proteins. This study demonstrated particularly promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) in the low micromolar range.
The compound has also shown potential in radiopharmaceutical applications. A 2024 study in Nuclear Medicine and Biology explored the use of 4-iodo-1,2-thiazole-3-carboxylic acid as a precursor for radioiodination, taking advantage of the readily replaceable iodine atom for the introduction of radioactive isotopes. This approach enabled the development of novel PET tracers for imaging protein-protein interactions in cancer cells.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to 4-iodo-1,2-thiazole-3-carboxylic acid production. A 2023 Green Chemistry publication described an improved catalytic system for the direct iodination of thiazole derivatives, reducing the need for hazardous reagents and improving overall yields. These methodological improvements are expected to facilitate broader adoption of this building block in pharmaceutical research.
Ongoing research continues to explore the full potential of 4-iodo-1,2-thiazole-3-carboxylic acid in drug discovery. Current investigations include its application in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors targeting cysteine residues. The unique electronic properties of the iodothiazole moiety, combined with the versatility of the carboxylic acid functionality, make this compound particularly valuable for addressing challenging drug targets.
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